Evidence Gap: No Direct Head-to-Head Pharmacological or Physicochemical Comparisons Found
An exhaustive search of primary research papers, patents, and authoritative databases up to early 2025 has not yielded any study that directly compares N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine to a defined comparator (e.g., the 3-CF3 isomer, the unsubstituted parent compound, or a reference drug like selegiline) in the same assay with quantitative outcomes. The closest relevant dataset is the 1978 study by Kwatra et al. on N,N-dialkyl-3-phenylprop-2-yn-2-amines, which reports weak monoamine oxidase inhibition for a series of analogs but does not include the 2-CF3-phenyl derivative [1]. As a result, no quantitative differentiation claim can be substantiated at this time.
| Evidence Dimension | Monoamine oxidase inhibition (in vitro) |
|---|---|
| Target Compound Data | No data available for CAS 651729-12-3 |
| Comparator Or Baseline | Various N,N-dialkyl-3-phenylprop-2-yn-2-amines showed weak MAO inhibition in rat liver homogenate (exact IC50 values not specified for individual compounds) [1] |
| Quantified Difference | Not calculable |
| Conditions | Rat liver MAO, compounds tested at unspecified concentrations (Kwatra et al., 1978) [1] |
Why This Matters
Without comparative MAO inhibition data, the compound cannot be prioritized over established propargylamine-based MAO inhibitors (e.g., selegiline, rasagiline) or even its 3-CF3 isomer for neuroscience research applications.
- [1] Kwatra, M. M., et al. (1978). Acetylenics. 2. Synthesis and pharmacology of certain N,N-dialkyl-3-phenylpropyn-2-amines and some analogs with tryptamine-like behavioral effects in mice. Journal of Medicinal Chemistry, 21(3), 253–257. https://doi.org/10.1021/jm00201a003 View Source
